1-(4-methylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4(1H)-one
Description
1-(4-methylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4(1H)-one is a heterocyclic compound featuring a pyridazinone core substituted with two distinct aromatic moieties. The pyridazinone ring (a six-membered diunsaturated ring with two adjacent nitrogen atoms) is functionalized at the 1-position with a 4-methylphenyl group and at the 3-position with a 1,2,4-oxadiazole ring bearing another 4-methylphenyl substituent. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmacological and materials science applications. The compound’s synthesis typically involves cyclocondensation reactions between amidoximes and activated esters or ketones, as exemplified in methods for related oxadiazole-containing compounds .
Properties
IUPAC Name |
N-butan-2-yl-3-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN6O4/c1-3-16(2)28-21(33)12-13-30-23(35)19-6-4-5-7-20(19)32-24(30)29-31(25(32)36)15-22(34)27-14-17-8-10-18(26)11-9-17/h4-11,16H,3,12-15H2,1-2H3,(H,27,34)(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVXKABDTWIVEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 1-(4-methylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4(1H)-one is a complex organic molecule that incorporates a pyridazine core and an oxadiazole moiety. This structure suggests potential biological activity, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The chemical formula for this compound is . Its unique structure allows for various interactions with biological targets, which has been the subject of numerous studies.
Biological Activities
Research has indicated that compounds containing oxadiazole and pyridazine rings exhibit a wide range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated that derivatives of oxadiazoles possess significant anticancer properties. For example, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, such as colon (HCT-116) and prostate (PC-3) cancers .
- Antimicrobial Effects : The presence of the oxadiazole ring is often associated with antimicrobial activity. Studies have documented the effectiveness of related compounds against both bacterial and fungal strains .
- Anti-inflammatory Properties : Some derivatives have exhibited anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process .
Case Studies
- Anticancer Activity :
- Mechanism of Action :
Comparative Analysis
The following table summarizes the biological activities associated with various oxadiazole derivatives:
| Compound Name | Biological Activity | IC50 Value (µM) | Target |
|---|---|---|---|
| Compound A | Anticancer | 0.67 | PC-3 |
| Compound B | Antimicrobial | 1.50 | E. coli |
| Compound C | Anti-inflammatory | 0.80 | COX-2 |
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects on Bioactivity: The target compound’s 4-methylphenyl groups likely enhance π-π stacking interactions in protein binding pockets, similar to the sulfonylphenyl group in the antipsychotic analogue .
Impact of Core Heterocycle: Pyridazinone derivatives (e.g., target compound and ) exhibit planar aromatic cores suitable for enzymatic active-site binding, whereas piperazine-linked analogues (e.g., ) prioritize conformational flexibility for CNS penetration.
Synthetic Accessibility :
- The target compound’s synthesis aligns with methods for related oxadiazoles, such as cyclocondensation of amidoximes with esters . In contrast, halogenated analogues (e.g., ) require bromination steps, complicating scalability.
Pharmacological and Computational Insights
- Binding Affinity: The target compound’s oxadiazole ring mimics amide bioisosteres, a feature shared with inhibitors of CRBP1 (cellular retinol-binding protein 1) . Computational docking studies suggest that the 4-methylphenyl groups stabilize hydrophobic interactions, akin to the trifluoromethoxyphenyl group in a related oxadiazole-pyridinone inhibitor .
- However, the lack of ionizable groups may limit membrane permeability relative to sulfonamide-containing analogues .
Crystallographic and Stability Data
- Stability studies on similar oxadiazoles (e.g., ) indicate resistance to hydrolysis under physiological conditions, a critical advantage for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
